4,5-Dimethyl-1,3-thiazole-2-diazonium chloride
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Overview
Description
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride is a diazonium salt derived from thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride typically involves the diazotization of 4,5-dimethyl-1,3-thiazole. This process includes the reaction of 4,5-dimethyl-1,3-thiazole with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted thiazole derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride has several scientific research applications:
Biology and Medicine: Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound can be used in the synthesis of biologically active molecules for research and drug development.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the nature of the thiazole derivative and its intended application .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride can be compared with other thiazole derivatives, such as:
2-Amino-4,5-dimethylthiazole: Known for its antimicrobial properties.
4,5-Dimethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its diazonium group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
91097-76-6 |
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Molecular Formula |
C5H6ClN3S |
Molecular Weight |
175.64 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-diazonium;chloride |
InChI |
InChI=1S/C5H6N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h1-2H3;1H/q+1;/p-1 |
InChI Key |
JVVMAIDCMDVTIR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)[N+]#N)C.[Cl-] |
Origin of Product |
United States |
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